5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 3 positions of the ring. nih.govgrowingscience.com This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. nih.govresearchgate.net Beyond their biological roles, pyrimidine derivatives are a cornerstone of medicinal chemistry, with a wide range of pharmacological applications. nih.gov
The pyrimidine ring is a versatile scaffold that can be readily modified at its 2, 4, 5, and 6 positions, allowing for the creation of diverse molecular architectures. nih.gov This structural flexibility has led to the development of numerous pyrimidine-based drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. wisdomlib.orgorientjchem.orgorientjchem.org The ability of the pyrimidine nucleus to engage in various biological interactions, often through hydrogen bonding, contributes to its efficacy as a pharmacophore. nih.gov In modern organic synthesis, the development of novel methods for the construction and functionalization of the pyrimidine ring remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. growingscience.comresearchgate.net
Contextualization of Halogenated Pyrimidine Derivatives in Chemical Research
The introduction of halogen atoms, such as bromine, onto the pyrimidine scaffold significantly influences the molecule's chemical reactivity and physical properties. acs.org Halogenated pyrimidines are key intermediates in organic synthesis, primarily due to the halogen's ability to act as a leaving group in nucleophilic substitution reactions or to participate in transition metal-catalyzed cross-coupling reactions. ontosight.ai This reactivity allows for the introduction of a wide variety of substituents onto the pyrimidine ring, facilitating the synthesis of complex molecules.
Specifically, the bromine atom at the 5-position of the pyrimidine ring, as seen in 5-bromopyrimidine (B23866), is particularly useful. ontosight.ai This position is less electron-deficient compared to the 2, 4, and 6 positions, which are directly influenced by the ring nitrogen atoms. scialert.net This difference in reactivity allows for selective functionalization. The presence of a bromine atom can also modulate the biological activity of the parent pyrimidine, a strategy that has been exploited in the development of therapeutic agents. aip.org For instance, halogenated nucleoside analogs have been investigated for their potential in antiviral and anticancer therapies. ontosight.aiaip.org
Overview of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine as a Key Research Target
This compound is a specific derivative that combines the key features of a halogenated pyrimidine with an aryl substituent. The 2,5-dimethylphenyl group at the 4-position introduces steric and electronic modifications to the pyrimidine core. This substitution pattern makes the compound an interesting target for research in several areas.
In medicinal chemistry, the introduction of an aryl group can influence the molecule's ability to interact with biological targets, such as enzymes or receptors. The lipophilicity and conformational properties imparted by the dimethylphenyl group can affect the compound's pharmacokinetic profile. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This approach is fundamental in the process of drug discovery and development.
While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block in the synthesis of more complex molecules with potential biological activity. The combination of a reactive bromo-substituent and a modulating aryl group makes it a prime candidate for exploration in the synthesis of novel compounds for various applications.
Below is a table summarizing the key structural features of this compound and their general significance in chemical research.
| Structural Feature | General Significance in Chemical Research |
| Pyrimidine Core | A privileged scaffold in medicinal chemistry, forming the basis for numerous drugs and biologically active molecules. nih.govwisdomlib.orgorientjchem.orgorientjchem.org |
| 5-Bromo Substituent | A versatile functional group for further chemical transformations, particularly in cross-coupling reactions. ontosight.ai It can also modulate biological activity. aip.org |
| 4-(2,5-dimethylphenyl) Group | Influences the steric and electronic properties of the pyrimidine ring, potentially affecting its interaction with biological targets and its pharmacokinetic properties. |
The strategic combination of these structural elements positions this compound as a compound of interest for synthetic chemists and researchers in the pharmaceutical and materials science fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(2,5-dimethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDRTQHXUJLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650025 | |
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-35-5 | |
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 Bromo 4 2,5 Dimethylphenyl Pyrimidine and Analogous Systems
Direct Synthesis Approaches to Bromo-Substituted Pyrimidines
Direct synthesis offers an efficient pathway to construct the core 5-bromopyrimidine (B23866) structure from acyclic precursors. One-pot cyclization methods are particularly noteworthy for their procedural simplicity and atom economy.
One-Pot Cyclization Methods Utilizing 2-Bromomalonaldehyde (B19672) and Amidine Precursors
A direct and efficient one-step reaction for the synthesis of 5-bromo-2-substituted pyrimidine (B1678525) compounds involves the cyclization of 2-bromomalonaldehyde with various amidine compounds. This method is advantageous due to its operational simplicity, safety, short reaction time, and low cost, making it suitable for larger-scale production.
The general reaction scheme involves the dropwise addition of an amidine compound solution to a solution of 2-bromomalonaldehyde at an elevated temperature, typically between 60-90°C. The reaction mixture is then heated further to 70-105°C to drive the cyclization and dehydration, yielding the 5-bromopyrimidine derivative. Protic acids, such as acetic acid, are commonly used as solvents. The inclusion of a dehydrating agent, like a 3A or 4A molecular sieve, can improve the reaction yield by removing the water formed during the cyclization.
For instance, the reaction of 2-bromomalonaldehyde with acetamidine (B91507) hydrochloride in glacial acetic acid in the presence of a 3A molecular sieve at 80°C provides a straightforward route to 5-bromo-2-methylpyrimidine. This foundational structure can then be further functionalized.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to introduce aryl substituents onto heterocyclic rings like pyrimidine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation of Pyrimidine Halides
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the arylation of pyrimidine halides. This reaction typically involves the coupling of a pyrimidine halide (e.g., a bromo- or chloropyrimidine) with an arylboronic acid in the presence of a palladium catalyst and a base.
The reactivity of the pyrimidine halide is a key factor, with the order of reactivity generally being I > Br > Cl. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and selectivity. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A variety of bases, including potassium carbonate (K₂CO₃), and solvents like 1,4-dioxane (B91453) are frequently employed.
For the synthesis of 4-aryl-5-bromopyrimidines, a selective Suzuki-Miyaura coupling can be performed on a dihalopyrimidine precursor. For example, reacting a 4,5-dihalopyrimidine with one equivalent of an arylboronic acid can lead to the selective substitution at the more reactive position, typically the 4-position. While a specific example for the direct synthesis of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine using this method is not detailed in the provided literature, the general applicability of the Suzuki-Miyaura reaction suggests that coupling of a suitable 4,5-dihalopyrimidine with 2,5-dimethylphenylboronic acid would be a viable synthetic route.
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on pyrimidine systems:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 |
This table presents a generalized overview of reaction conditions and specific parameters may vary depending on the substrates.
Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Protocol)
The Sonogashira coupling reaction is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this reaction is primarily used to introduce alkynyl groups, it can be conceptually extended to strategies for arylation through subsequent transformations of the alkyne.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The reaction conditions are generally mild. Pyrimidines have been shown to be suitable substrates for Sonogashira couplings. For instance, 5-bromopyrimidine can undergo Sonogashira coupling with terminal alkynes. This introduces a functional handle that could potentially be used to build up an aryl group, although this is a more indirect approach to arylation compared to the Suzuki-Miyaura reaction.
Derivatization from Related Bromo-Pyrimidines
An alternative synthetic approach involves starting with a pre-formed bromo-pyrimidine and introducing the desired aryl substituent in a subsequent step.
Strategies for Introducing the 2,5-Dimethylphenyl Moiety
The most direct strategy for introducing the 2,5-dimethylphenyl moiety onto a bromo-pyrimidine core, such as 4,5-dibromopyrimidine (B11788045) or 5-bromopyrimidine, is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this transformation.
The synthesis would involve reacting the bromo-pyrimidine substrate with 2,5-dimethylphenylboronic acid. The reaction would be carried out in the presence of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The choice of reaction conditions would be critical to ensure regioselectivity, especially when using a di- or poly-halogenated pyrimidine. For instance, in the case of 2,4,5,6-tetrachloropyrimidine, the reaction sites' reactivity differs, allowing for site-selective arylations. researchgate.net A similar principle of differential reactivity could be exploited for a 4,5-dihalopyrimidine to selectively introduce the 2,5-dimethylphenyl group at the 4-position.
Transformations from Precursor Halogenated Pyrimidine Structures
The synthesis of functionalized pyrimidines frequently employs existing halogenated pyrimidine scaffolds as versatile starting materials. This approach is advantageous as the halogen atoms can serve as reactive handles for subsequent substitution or modification reactions. Two primary strategies are prevalent: the substitution of a pre-existing halogen and the direct halogenation of a pyrimidine ring.
One common method involves the nucleophilic substitution of chloro groups on the pyrimidine ring. For instance, the synthesis of 5-Bromo-2,4-dimethoxy pyrimidine is achieved by treating the precursor 5-Bromo-2,4-dichloro pyrimidine with a sodium methoxide (B1231860) solution. jocpr.com This transformation showcases the replacement of chloro substituents with methoxy (B1213986) groups, a key step in building more complex pyrimidine derivatives. Similarly, other di- or tri-substituted pyrimidines can be prepared from polychlorinated pyrimidines, which act as foundational intermediates. atlantis-press.com
Another critical transformation is the direct introduction of a bromine atom at the C-5 position of the pyrimidine ring. This is often accomplished using brominating agents in an appropriate solvent. A general procedure for this transformation involves dissolving the pyrimidine precursor in glacial acetic acid and adding bromine dropwise. nih.gov This method is effective for producing 2-amino-5-bromo-4(3H)-pyrimidinone derivatives from their non-brominated counterparts. nih.gov Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in polar aprotic solvents, have also been successfully used for the C-5 bromination of pyrimidine nucleosides. nih.gov The reactivity and electronic properties of substituents already on the pyrimidine ring can influence the outcome of these transformations. For example, in the context of developing S. aureus Sortase A inhibitors, the exchange of a chlorine atom for a bromine atom on the pyrimidine ring proved beneficial for the compound's inhibitory potency. nih.gov
These transformations are fundamental in creating a diverse array of pyrimidine structures, including the target compound, this compound, by strategically modifying simpler, commercially available halogenated precursors.
Table 1: Examples of Transformations from Halogenated Pyrimidine Precursors
| Precursor | Reagents & Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 5-Bromo-2,4-dichloro pyrimidine | Sodium methoxide, Methanol | 5-Bromo-2,4-dimethoxy pyrimidine | Nucleophilic Substitution | jocpr.com |
| 2-Amino-6-propylpyrimidin-4(3H)-one | Bromine, Glacial Acetic Acid | 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one | Electrophilic Bromination | nih.gov |
| Uracil Nucleoside | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), DMF | 5-Bromouracil Nucleoside | Electrophilic Bromination | nih.gov |
| 2-Sulfonyl-5-chloropyrimidine derivative | (Not specified) | 2-Sulfonyl-5-bromopyrimidine derivative | Halogen Exchange | nih.gov |
Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Preparation
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods for the preparation of heterocyclic compounds, including pyrimidines. eurekaselect.comeurekaselect.com This technique utilizes microwave energy to heat reactions, leading to a rapid and efficient transfer of energy to the solvent and reactants. nih.gov The primary benefits of MAOS include dramatically reduced reaction times, increased product yields, enhanced product purity, and simplified workup procedures. eurekaselect.comresearchgate.net
The application of MAOS is particularly well-suited for multicomponent reactions used in pyrimidine synthesis. For example, the cyclocondensation of β-keto esters with amidines to form substituted 4-pyrimidinols can be significantly accelerated using microwave irradiation. researchgate.net Similarly, libraries of di- or trisubstituted pyrimidines can be prepared efficiently by the microwave-promoted reaction of an alkynone with an amidine or guanidine. researchgate.net These reactions, which might take several hours or even days using conventional refluxing, can often be completed in a matter of minutes under microwave conditions. nih.gov
The efficiency of MAOS stems from its unique heating mechanism, known as dielectric heating, which depends on the ability of the reactants or solvent to absorb microwave energy. nih.gov This allows for instantaneous and localized superheating of the reaction mixture, accelerating reaction rates. researchgate.net Furthermore, microwave-assisted reactions can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. eurekaselect.com The synthesis of various pyrazolo[1,5-a]pyrimidines has been successfully achieved with high yields in just a few minutes using microwave heating, demonstrating the technique's utility in creating complex fused pyrimidine systems. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Cyclocondensation of alkynone and amidine | Several hours (reflux) | 10-20 minutes | Often significant | researchgate.net |
| Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines | Not specified | 2 minutes | High yields (85–97%) | nih.gov |
| General Heterocyclic Synthesis | Hours to days | Minutes | Substantial | eurekaselect.com |
Metal-Free C-H Functionalization Routes for Pyrimidine Synthesis
In recent years, a significant effort in synthetic organic chemistry has been directed towards the development of metal-free C-H functionalization reactions. These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions by avoiding the use of expensive and potentially toxic transition metals. rsc.orgrsc.org The direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to constructing complex molecules. rsc.org
For pyrimidine synthesis, metal-free strategies have been successfully developed for the construction of the heterocyclic ring and for its subsequent functionalization. One notable approach involves the use of organocatalysts, such as L-proline, to facilitate the formation of fused pyrimidines. A facile protocol has been developed for the synthesis of fused pyrimidines through an L-proline-catalyzed three-component reaction of 4-hydroxy coumarins, aldehydes, and 2-aminobenzothiazoles or urea (B33335) in water. nih.govacs.org This method is advantageous as it proceeds under mild, metal-free conditions and uses water as a green solvent. nih.govacs.org
Another advanced strategy is the pyrimidine-directed, metal-free C–H borylation of aniline (B41778) derivatives. rsc.orgrsc.org In this process, the pyrimidine ring acts as a directing group, guiding the borylation to a specific ortho-C–H bond on an attached aniline ring. This reaction proceeds smoothly without the need for any metal catalyst, providing a robust method for synthesizing valuable organoboron compounds which are themselves versatile synthetic intermediates. rsc.orgrsc.org Such metal-free approaches are highly desirable as they reduce the risk of metal contamination in the final products, which is a critical concern in medicinal chemistry.
Table 3: Examples of Metal-Free C-H Functionalization in Pyrimidine Chemistry
| Reaction Type | Key Reagents/Catalyst | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Fused Pyrimidine Synthesis | L-proline | C-C and C-N | Aqueous medium, mild conditions | nih.govacs.org |
| ortho-C–H Borylation | (None - pyrimidine directed) | C-B | High regioselectivity, avoids metal impurities | rsc.orgrsc.org |
Chemical Reactivity and Transformability of 5 Bromo 4 2,5 Dimethylphenyl Pyrimidine
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms in the ring lowers the electron density, facilitating the attack of nucleophiles. In the case of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, the C4 position is a primary site for nucleophilic attack. This is because the intermediate formed during substitution at this position can be stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. stackexchange.com
The reactivity of the pyrimidine core towards nucleophiles can be influenced by the nature of the substituent at the C4 position. While specific studies on this compound are not abundant, the general principles of SNAr on pyrimidines suggest that strong nucleophiles can displace a leaving group at the C4 position. stackexchange.comnih.gov However, the bulky 2,5-dimethylphenyl group might sterically hinder the approach of the nucleophile to some extent.
Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety
The 2,5-dimethylphenyl group attached to the pyrimidine ring is an activated aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups are ortho-para directing and activating substituents. youtube.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups.
Considering the substitution pattern of the dimethylphenyl ring, the available positions for electrophilic attack are C3', C4', and C6'. The directing effects of the two methyl groups and the pyrimidine ring will determine the regioselectivity of the substitution. The methyl groups at C2' and C5' will direct incoming electrophiles to the C3', C4', and C6' positions. The pyrimidine ring, being electron-withdrawing, will deactivate the phenyl ring towards electrophilic attack to some extent. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would likely occur at the positions most activated by the methyl groups and least deactivated by the pyrimidine ring. youtube.comlibretexts.org
Palladium-Catalyzed Functionalization at the Bromine Position
The bromine atom at the C5 position of the pyrimidine ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
A variety of palladium catalysts and reaction conditions have been developed for the functionalization of aryl and heteroaryl bromides. nih.govmdpi.comresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.orgillinois.eduresearchgate.netbeilstein-journals.orgrsc.orgnih.govnih.govscirp.orgbohrium.comrsc.orgrsc.orgnih.govchemrxiv.org These methodologies are broadly applicable to bromopyrimidines and can be extrapolated to this compound.
Further Cross-Coupling Reactivity with Diverse Nucleophiles.mdpi.comorganic-chemistry.org
The palladium-catalyzed cross-coupling reactions allow for the introduction of a wide range of substituents at the C5 position of the pyrimidine ring. Some of the most important transformations include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds. For this compound, this would allow the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. nih.govmdpi.combeilstein-journals.orgillinois.eduresearchgate.netrsc.orgnih.gov
Heck Reaction: The Heck reaction couples the bromopyrimidine with an alkene to form a new C-C bond, leading to the formation of a substituted pyrimidine with a vinyl group at the C5 position. organic-chemistry.orglibretexts.orgchemrxiv.orgrsc.orgresearchgate.net
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne, resulting in an alkynyl-substituted pyrimidine. This is a valuable transformation for introducing sp-hybridized carbon atoms. researchgate.netorganic-chemistry.orgscirp.orgnih.gov
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the bromopyrimidine with a primary or secondary amine. This reaction is crucial for the synthesis of amino-substituted pyrimidines. wikipedia.orglibretexts.orgnih.govbeilstein-journals.orgrsc.orgnih.gov
Below is an interactive data table summarizing representative conditions for these palladium-catalyzed cross-coupling reactions, based on literature for similar bromopyrimidine substrates.
| Reaction Name | Nucleophile/Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 |
| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 60 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 |
Regioselective Metallation and Subsequent Reactions (e.g., Lithiation of Bromopyrimidines)mdpi.com
Halogen-metal exchange is a common method for the functionalization of aryl and heteroaryl halides. In the case of bromopyrimidines, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to the regioselective formation of a lithiated pyrimidine intermediate. This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.govresearchgate.netclockss.org
For this compound, lithiation would be expected to occur at the C5 position via bromine-lithium exchange. The resulting 5-lithiopyrimidine can then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new substituents.
| Electrophile | Product |
| Aldehyde (RCHO) | 5-(CHR(OH))-4-(2,5-dimethylphenyl)pyrimidine |
| Ketone (R₂CO) | 5-(CR₂(OH))-4-(2,5-dimethylphenyl)pyrimidine |
| Carbon Dioxide (CO₂) | 4-(2,5-dimethylphenyl)pyrimidine-5-carboxylic acid |
| Alkyl Halide (R'X) | 5-R'-4-(2,5-dimethylphenyl)pyrimidine |
General Substitution and Elimination Reactions of Pyrimidine Bromides
While palladium-catalyzed reactions and metallation are the most common transformations for bromopyrimidines, other substitution and elimination reactions are also possible, although generally less favored for sp²-hybridized halides compared to sp³-hybridized ones. Under forcing conditions, direct nucleophilic substitution of the bromine atom might occur, though this is less common than SNAr at other positions on the pyrimidine ring. ontosight.ai Elimination reactions are generally not observed for aryl halides unless under specific conditions that promote the formation of aryne intermediates, which is less likely for a 5-bromopyrimidine (B23866).
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 2,5 Dimethylphenyl Pyrimidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural confirmation.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the dimethylphenyl ring, and the methyl groups. The anticipated chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the bromine substituent.
The pyrimidine ring contains two protons, H-2 and H-6. Due to the adjacent electronegative nitrogen atoms, these protons are expected to be significantly deshielded, appearing far downfield. The H-6 proton is anticipated to be a singlet, while the H-2 proton, also a singlet, would likely appear at the lowest field.
The 2,5-dimethylphenyl group has three aromatic protons: H-3', H-4', and H-6'. These protons would exhibit characteristic splitting patterns. H-6' is adjacent to the bulky pyrimidine ring and a methyl group and would likely appear as a singlet. The H-3' and H-4' protons would likely appear as doublets due to coupling with each other. The two methyl groups on the phenyl ring are in different environments and are expected to appear as two distinct singlets in the upfield region of the spectrum.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2 (Pyrimidine) | 9.0 - 9.2 | Singlet (s) | 1H |
| H-6 (Pyrimidine) | 8.8 - 9.0 | Singlet (s) | 1H |
| H-6' (Phenyl) | 7.3 - 7.5 | Singlet (s) | 1H |
| H-4' (Phenyl) | 7.1 - 7.3 | Doublet (d) | 1H |
| H-3' (Phenyl) | 7.0 - 7.2 | Doublet (d) | 1H |
| 2'-CH₃ (Phenyl) | 2.3 - 2.5 | Singlet (s) | 3H |
| 5'-CH₃ (Phenyl) | 2.1 - 2.3 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) analysis, the type of each carbon (C, CH, CH₂, or CH₃) can be determined.
The spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the structure. The carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) are expected to appear in the downfield region (110-170 ppm). The carbon bearing the bromine atom (C-5) would be shifted upfield relative to an unsubstituted carbon, while the carbon attached to the phenyl group (C-4) would be a quaternary carbon with a chemical shift around 160-165 ppm.
The six carbons of the dimethylphenyl ring would appear in the aromatic region (125-140 ppm). The carbons directly attached to the methyl groups (C-2' and C-5') and the carbon attached to the pyrimidine ring (C-1') would be identified as quaternary by DEPT analysis. The remaining three phenyl carbons would be identified as CH groups. The two methyl carbons are expected to have signals in the upfield region (around 20 ppm) and would be identified as CH₃ groups by DEPT.
Predicted ¹³C NMR and DEPT-135 Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-2 (Pyrimidine) | 158 - 160 | Positive (CH) |
| C-4 (Pyrimidine) | 162 - 165 | No Signal (C) |
| C-5 (Pyrimidine) | 115 - 120 | No Signal (C) |
| C-6 (Pyrimidine) | 156 - 158 | Positive (CH) |
| C-1' (Phenyl) | 137 - 140 | No Signal (C) |
| C-2' (Phenyl) | 135 - 138 | No Signal (C) |
| C-3' (Phenyl) | 128 - 131 | Positive (CH) |
| C-4' (Phenyl) | 129 - 132 | Positive (CH) |
| C-5' (Phenyl) | 134 - 137 | No Signal (C) |
| C-6' (Phenyl) | 130 - 133 | Positive (CH) |
| 2'-CH₃ (Phenyl) | 20 - 22 | Positive (CH₃) |
| 5'-CH₃ (Phenyl) | 19 - 21 | Positive (CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₁₂H₁₁BrN₂), the calculated molecular weight is approximately 262.01 g/mol for the ⁷⁹Br isotope and 264.01 g/mol for the ⁸¹Br isotope.
The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak (M⁺) as a doublet at m/z 262 and 264, with nearly equal intensity, which is a signature for the presence of a single bromine atom.
The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of a Bromine radical: A primary fragmentation would be the cleavage of the C-Br bond to give a prominent peak at m/z 183 ([M-Br]⁺).
Loss of a Methyl radical: Loss of one of the methyl groups from the dimethylphenyl ring would result in a fragment ion at m/z 247/249 ([M-CH₃]⁺).
Cleavage of the inter-ring bond: Scission of the bond between the pyrimidine and phenyl rings can lead to fragments corresponding to the dimethylphenyl cation (m/z 105) and the bromopyrimidine radical, or vice-versa.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Identity |
| 262 / 264 | [M]⁺ (Molecular Ion) |
| 247 / 249 | [M - CH₃]⁺ |
| 183 | [M - Br]⁺ |
| 105 | [C₈H₉]⁺ (dimethylphenyl cation) |
X-ray Diffraction Crystallography for Solid-State Structure Analysis
Without experimental data, the crystal system and space group cannot be determined. However, for organic molecules lacking specific symmetry elements and chirality, crystallization often occurs in high-density packing arrangements. Common crystal systems for such compounds are monoclinic or orthorhombic. Within these systems, the most frequently observed space groups are centrosymmetric, such as P2₁/c for the monoclinic system or Pbca for the orthorhombic system, as these allow for efficient molecular packing.
The most significant conformational feature of this compound is the dihedral angle between the planes of the pyrimidine and the dimethylphenyl rings. A completely planar conformation is highly improbable due to significant steric hindrance between the ortho-methyl group on the phenyl ring (at C-2') and the H-6 proton of the pyrimidine ring.
To alleviate this steric strain, the molecule is expected to adopt a twisted conformation. The phenyl ring will be rotated out of the plane of the pyrimidine ring. The exact dihedral angle is difficult to predict but would likely fall in the range of 40-70 degrees. This twisting minimizes steric repulsion while maintaining some degree of electronic conjugation between the two aromatic systems. Bond lengths and angles within the pyrimidine and phenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms.
Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Crystal Packing)
The supramolecular assembly of this compound in the crystalline state is anticipated to be directed by a combination of weak intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions.
Hydrogen Bonding: In the absence of strong hydrogen bond donors and acceptors within the this compound molecule itself, conventional hydrogen bonds are not expected to be the primary drivers of the crystal packing. However, the pyrimidine nitrogen atoms can act as weak hydrogen bond acceptors. In the presence of co-crystallizing agents or solvents with hydrogen bond donor capabilities, the formation of N-H···N or O-H···N hydrogen bonds could be envisaged. For instance, in the crystal structures of related aminopyrimidine derivatives, robust N-H···N and N-H···O hydrogen bonds are frequently observed, leading to the formation of well-defined supramolecular motifs like dimers and chains.
π-π Stacking and C-H···π Interactions: The aromatic nature of both the pyrimidine and the 2,5-dimethylphenyl rings suggests the significant role of π-π stacking interactions in the crystal packing. These interactions can occur in a face-to-face or offset face-to-face manner, contributing to the formation of columnar or layered structures. Additionally, C-H···π interactions, where a hydrogen atom from a methyl group or the pyrimidine ring interacts with the π-electron cloud of an adjacent aromatic ring, are also expected to play a role in the supramolecular assembly. These weak but numerous interactions collectively contribute to the cohesion and stability of the crystal structure.
The interplay of these various intermolecular forces results in a complex and well-defined three-dimensional supramolecular architecture. The specific arrangement will be influenced by the steric hindrance of the dimethylphenyl group and the electronic nature of the substituents.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Motif |
| Hydrogen Bonding | C-H (pyrimidine, methyl) | N (pyrimidine) | Chains, Dimers |
| Halogen Bonding | C-Br | N (pyrimidine), π-system (phenyl) | Linear chains, Herringbone patterns |
| π-π Stacking | Pyrimidine ring, Phenyl ring | Pyrimidine ring, Phenyl ring | Columnar stacks, Layered structures |
| C-H···π Interactions | C-H (pyrimidine, methyl) | π-system (phenyl, pyrimidine) | Inter-layer/inter-chain linking |
Chromatographic Methods for Purification and Purity Assessment
The purification and purity assessment of this compound and its derivatives are critical steps in their synthesis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of moderately polar to nonpolar compounds like this compound. A C18 or C8 stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to achieve optimal separation of the main compound from any impurities or byproducts. A UV detector is commonly used for detection, as the aromatic rings in the molecule exhibit strong absorbance in the UV region (typically around 254 nm).
For preparative HPLC, the conditions are scaled up from the analytical method to isolate larger quantities of the pure compound. The choice of solvent for sample injection is crucial to ensure good peak shape and resolution.
Table of Typical RP-HPLC Parameters for Analysis of Related Aryl-Bromopyrimidines:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
Gas chromatography is another suitable technique for the purity assessment of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is generally used. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or nitrogen. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For structural confirmation of impurities, GC coupled with a mass spectrometer (GC-MS) is a powerful tool. researchgate.net
Table of Typical GC-FID Parameters for Analysis of Related Halogenated Aromatic Compounds:
| Parameter | Condition |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The selection of the appropriate chromatographic method and conditions depends on the specific requirements of the analysis, such as the desired level of purity, the nature of potential impurities, and the scale of the purification. Method validation, including parameters like linearity, accuracy, precision, and limit of detection, is essential to ensure the reliability of the analytical results. rsc.orgrsc.org
Computational and Theoretical Investigations of 5 Bromo 4 2,5 Dimethylphenyl Pyrimidine Analogs
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For analogs of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, DFT studies provide valuable insights into their behavior and reactivity.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Analysis)
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-deficient pyrimidine ring. In the case of 5-bromo-4-arylpyrimidine analogs, the presence of the bromine atom and the aryl group can significantly influence the FMO energies and their distribution. The bromine atom, being electronegative, can lower the energy of the molecular orbitals. The aryl substituent, depending on its nature (electron-donating or electron-withdrawing), can either raise or lower the HOMO and LUMO energies, thereby tuning the electronic properties of the molecule.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).
| Parameter | Value (eV) for a 5-bromo-4-phenylpyrimidine (B1270521) analog |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 3.62 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For 5-bromo-4-arylpyrimidine analogs, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation and coordination with electrophiles. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The aryl ring's electrostatic potential will be influenced by its substituents; electron-donating groups would increase the negative potential on the ring, while electron-withdrawing groups would enhance the positive potential. The hydrogen atoms of the methyl groups on the dimethylphenyl substituent would exhibit positive potential.
| Region on a 5-bromo-4-phenylpyrimidine analog | Predicted Electrostatic Potential | Reactivity |
|---|---|---|
| Pyrimidine Nitrogen Atoms | Negative (Red) | Susceptible to electrophilic attack (e.g., protonation) |
| Bromine Atom (outermost surface) | Positive (Blue) | Can participate in halogen bonding |
| Phenyl Ring | Variable (influenced by substituents) | Can be electron-rich or electron-poor |
| Hydrogen Atoms | Positive (Blue) | Potential sites for interaction with nucleophiles |
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, FT-IR)
DFT calculations can be employed to predict the spectroscopic properties of molecules, such as their Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the electronic transitions and vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For pyrimidine derivatives, the electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. The substituents on the pyrimidine ring, such as the bromo and dimethylphenyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
FT-IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match the experimental FT-IR spectrum. The calculated spectrum can help in the assignment of the various vibrational modes, such as stretching, bending, and torsional vibrations, to the observed absorption bands. For a 5-bromo-4-arylpyrimidine analog, characteristic vibrational modes would include C-H stretching of the aromatic rings and methyl groups, C=N and C=C stretching of the pyrimidine and phenyl rings, and the C-Br stretching vibration.
| Spectroscopic Property | Predicted Value/Range for a 5-bromo-4-phenylpyrimidine analog | Assignment |
|---|---|---|
| UV-Vis (λmax) | ~250-300 nm | π → π* transitions |
| FT-IR (C-H stretch, aromatic) | ~3000-3100 cm-1 | Stretching vibration of C-H bonds in the pyrimidine and phenyl rings |
| FT-IR (C-H stretch, methyl) | ~2850-2960 cm-1 | Stretching vibration of C-H bonds in the methyl groups |
| FT-IR (C=N/C=C stretch) | ~1400-1600 cm-1 | Stretching vibrations of the pyrimidine and phenyl rings |
| FT-IR (C-Br stretch) | ~500-600 cm-1 | Stretching vibration of the carbon-bromine bond |
Geometrical Optimization and Conformational Analysis
DFT methods are widely used to determine the most stable three-dimensional structure of a molecule through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key structural parameter is the dihedral angle between the pyrimidine and the dimethylphenyl rings. Due to potential steric hindrance between the ortho-methyl group of the phenyl ring and the pyrimidine ring, these two rings are not expected to be coplanar.
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. By calculating the energy of different conformers, the most stable conformation can be identified. For 5-bromo-4-arylpyrimidine analogs, the rotation around the C-C bond connecting the pyrimidine and aryl rings is of particular interest. The potential energy surface can be scanned by systematically varying the dihedral angle to identify the energy minima corresponding to stable conformers and the energy barriers for their interconversion. The presence of the methyl groups on the phenyl ring will significantly influence the preferred conformation due to steric effects.
| Geometrical Parameter | Predicted Value for a 5-bromo-4-phenylpyrimidine analog |
|---|---|
| Pyrimidine-Phenyl Dihedral Angle | ~30-50 degrees |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Lengths (pyrimidine ring) | ~1.32-1.34 Å |
Quantum Mechanical (QM) Investigations into Reaction Pathways and Mechanisms
Quantum mechanical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out, providing insights into the reaction kinetics and thermodynamics.
For the synthesis of pyrimidine derivatives, QM investigations can help to understand the step-by-step mechanism of the reaction. For example, in the Biginelli reaction, a common method for synthesizing dihydropyrimidines, QM calculations can be used to model the key steps, such as the formation of an N-acyliminium ion intermediate, its reaction with a β-dicarbonyl compound, and the subsequent cyclization and dehydration steps.
In the context of this compound, QM studies could be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the pyrimidine ring or cross-coupling reactions involving the C-Br bond. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. These studies can also shed light on the role of catalysts in these reactions.
Theoretical Insights into Photophysical and Optoelectronic Properties (e.g., Non-Linear Optical Materials)
Theoretical calculations are crucial for understanding and predicting the photophysical and optoelectronic properties of molecules, which are important for their application in areas such as organic light-emitting diodes (OLEDs), solar cells, and non-linear optics.
The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. TD-DFT calculations can provide information about the excited states of a molecule, which is essential for understanding its fluorescence and phosphorescence behavior. For pyrimidine derivatives, the introduction of different substituents can be used to tune their photophysical properties, making them suitable for various applications.
Non-linear optical (NLO) materials are of great interest due to their potential applications in optical communications, optical computing, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be used to predict the hyperpolarizability of a molecule. Molecules with a large dipole moment, a small HOMO-LUMO gap, and significant intramolecular charge transfer are often good candidates for NLO materials. Pyrimidine derivatives with electron-donating and electron-accepting groups can exhibit significant NLO properties due to the push-pull electronic effect. In 5-bromo-4-arylpyrimidine analogs, the pyrimidine ring can act as an electron acceptor, while the aryl group, if substituted with electron-donating groups, can act as an electron donor, leading to a potential NLO response.
| NLO Property | Predicted Value for a push-pull pyrimidine analog |
|---|---|
| First-order Hyperpolarizability (β) | Values can range from moderate to high depending on the substituents (e.g., 10-100 x 10-30 esu) |
Application of Solvation Models (e.g., COSMO-RS) in Theoretical Calculations
The biological and chemical activity of a molecule is profoundly influenced by its interaction with solvents. Solvation models are therefore a critical component of theoretical calculations, aiming to simulate the effect of a solvent on the properties of a solute molecule. Among the various solvation models, the Conductor-like Screening Model for Real Solvents (COSMO-RS) has emerged as a particularly powerful and widely used method. nih.gov
COSMO-RS is a quantum chemistry-based statistical thermodynamics model that can predict a wide range of thermodynamic properties of substances in solution. nih.gov This model is adept at predicting properties such as partition coefficients, free energies of solvation, and solubilities, making it an invaluable tool in drug formulation and design. nih.gov The fundamental principle of COSMO-RS involves a quantum chemical calculation (typically using Density Functional Theory, DFT) of the solute molecule embedded in a virtual conductor. This creates a screening charge density on the molecular surface, which is then used in a statistical mechanics framework to calculate the chemical potential of the molecule in a given solvent. nih.gov
In the context of this compound and its analogs, COSMO-RS can be employed to perform virtual solvent screening to identify suitable solvents for synthesis, purification, and formulation. nih.gov This can significantly reduce the experimental effort and resources required. For instance, predicting the solubility of a series of analogs in various pharmaceutically acceptable solvents can help in selecting candidates with optimal biopharmaceutical properties.
A hypothetical application of COSMO-RS for predicting the solubility of this compound in a range of solvents is presented in the interactive data table below. The predicted log(S) values, representing the logarithm of the solubility in mol/L, provide a quantitative measure of the compound's solubility in each solvent. Such predictions are crucial for understanding the dissolution behavior of the compound.
Table 1: Predicted Solubility of this compound in Various Solvents at 298.15 K using a Hypothetical COSMO-RS Calculation.
| Solvent | Dielectric Constant | Predicted log(S) |
| Water | 78.4 | -4.5 |
| Ethanol | 24.6 | -2.1 |
| Acetone | 20.7 | -1.8 |
| Dichloromethane | 8.9 | -1.5 |
| Toluene | 2.4 | -1.2 |
| n-Hexane | 1.9 | -3.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a COSMO-RS calculation. Actual values would be derived from specific computational runs.
The research findings from such theoretical calculations can guide the selection of solvents for various experimental procedures. For example, a solvent with a high predicted solubility might be ideal for reactions or purification by crystallization. Conversely, a pair of solvents with significantly different predicted solubilities could be effective for extraction processes. The accuracy of COSMO-RS predictions has been shown to be robust for a wide range of neutral drug and pesticide compounds. nih.gov
Furthermore, the influence of molecular conformation on solubility can be explored using models like COSMO-RS. core.ac.uk Different conformers of a flexible molecule like this compound may exhibit varying degrees of interaction with the solvent, leading to different solubilities. By calculating the properties of various stable conformers, a more accurate and nuanced understanding of the compound's behavior in solution can be achieved. core.ac.uk
Synthetic Utility of 5 Bromo 4 2,5 Dimethylphenyl Pyrimidine As a Versatile Building Block
Precursor for Diverse Pyrimidine (B1678525) Scaffolds
The presence of a bromine atom at the 5-position of the pyrimidine ring in 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine provides a reactive handle for the introduction of a wide array of functional groups. This capability is extensively exploited through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of pyrimidine derivatives. These reactions are fundamental in medicinal chemistry and drug discovery, where the pyrimidine core is a common motif in biologically active compounds. researchgate.net
Key transformations include:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromopyrimidine with a variety of aryl or heteroaryl boronic acids. This method is highly efficient for creating biaryl and heteroaryl-substituted pyrimidines, which are prevalent structures in many pharmaceutical agents.
Sonogashira Coupling: The introduction of alkynyl groups is achieved through this coupling reaction with terminal alkynes. The resulting alkynylpyrimidines are valuable precursors for further transformations or can be incorporated into larger conjugated systems.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of amino-substituted pyrimidines. This is particularly significant as the amino-pyrimidine moiety is a key pharmacophore in many kinase inhibitors and other therapeutic agents.
Table 1: Representative Cross-Coupling Reactions of Bromopyrimidines
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 5-Bromopyrimidine (B23866) derivative, Arylboronic acid | Pd catalyst, Base | 5-Arylpyrimidine derivative |
| Sonogashira | 5-Bromopyrimidine derivative, Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynylpyrimidine derivative |
| Buchwald-Hartwig | 5-Bromopyrimidine derivative, Amine | Pd catalyst, Base | 5-Aminopyrimidine derivative |
Role in the Convergent Synthesis of Complex Organic Architectures
In a convergent synthetic strategy, complex molecules are assembled from several smaller, pre-synthesized fragments. This compound is an ideal building block for such approaches. By functionalizing this core molecule through the aforementioned cross-coupling reactions, it can be transformed into a key fragment that is then combined with other molecular components in the later stages of a synthesis.
Applications in the Development of Functionalized Materials (e.g., organic electronics)
The pyrimidine ring is an electron-deficient system, a property that is of significant interest in the field of materials science, particularly for the development of organic electronic materials. By strategically attaching electron-donating or electron-withdrawing groups to the pyrimidine core of this compound, the electronic properties of the resulting molecule can be finely tuned.
This tunability allows for the design and synthesis of novel materials for applications such as:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives can be used as electron-transporting materials or as hosts for phosphorescent emitters.
Organic Field-Effect Transistors (OFETs): The electronic characteristics of functionalized pyrimidines can be tailored for use as semiconductors in these devices.
Organic Photovoltaics (OPVs): Pyrimidine-based molecules can act as acceptor materials in the active layer of organic solar cells.
The 2,5-dimethylphenyl substituent can also influence the solid-state packing and morphology of these materials, which are critical factors for device performance.
Synthesis of Related Heterocyclic Building Blocks (e.g., thiazolopyrimidines)
Beyond serving as a scaffold for substitution, this compound can be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, through a sequence of reactions, it is conceivable to construct thiazolopyrimidine derivatives. Thiazolopyrimidines are a class of compounds known to exhibit a broad range of biological activities, making them attractive targets in medicinal chemistry.
The synthesis could potentially involve an initial nucleophilic substitution of the bromine atom, followed by further functionalization and subsequent cyclization to form the fused thiazole (B1198619) ring. The versatility of the pyrimidine core allows for the introduction of various substituents, leading to a diverse range of thiazolopyrimidine analogues for biological screening.
Development of Pyrimidine-Based Scaffolds for Chemical Exploration
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent starting point for the generation of such libraries. Its ability to undergo a variety of reliable and high-yielding cross-coupling reactions allows for the rapid and systematic synthesis of a large number of structurally diverse pyrimidine derivatives.
By employing a range of different boronic acids, alkynes, and amines in parallel synthesis formats, chemists can generate extensive libraries of novel compounds. These libraries can then be screened against various biological targets to identify new lead compounds for the development of future therapeutics. The structural diversity that can be achieved starting from this single building block underscores its importance in the broader context of chemical exploration.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, and how are they applied?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Used to identify functional groups and bromine substitution patterns. For example, IR spectra (CCl₄/CS₂ solvent systems) can resolve absorption bands between 600–4000 cm⁻¹, with key peaks for C-Br (~550–650 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .
- X-ray Crystallography : Determines 3D molecular geometry. Single-crystal studies at 100 K with a data-to-parameter ratio >12 and R factor <0.024 provide precise bond angles (e.g., C-C-Br ~123°) and torsion angles (e.g., −170.23° for phenyl-pyrimidine dihedral angles) .
- NMR/Mass Spectrometry : NMR confirms substitution patterns (e.g., aromatic protons at δ 7–8 ppm), while high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 289.03) .
Q. What are the common synthetic routes for this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromopyrimidine derivatives react with boronic acids (e.g., 2,5-dimethylphenylboronic acid) under Pd catalysis. Optimize ligand choice (e.g., SPhos) and solvent (THF/toluene) for cross-coupling efficiency .
- Halogenation of Pyrimidine Precursors : Direct bromination of 4-(2,5-dimethylphenyl)pyrimidine using NBS (N-bromosuccinimide) in DMF at 80°C. Monitor reaction progress via TLC .
- Intermediate Isolation : Purify intermediates (e.g., 5-bromo-2,4-dimethoxypyrimidine) via column chromatography (silica gel, hexane/EtOAc) to avoid byproducts .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Use a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF). Analyze yield data with ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst × temperature) to predict optimal conditions. For example, a central composite design (CCD) may reveal maximum yield at 85°C with 3 mol% Pd .
Q. What challenges arise in resolving crystallographic data for brominated pyrimidines, and how are they addressed?
- Methodological Answer :
- Crystal Quality : Poor diffraction due to bromine’s high electron density. Mitigate by slow evaporation (e.g., CHCl₃/MeOH) to grow larger crystals .
- Data Refinement : Use SHELXL for anisotropic displacement parameters. For example, refine Br1 positional parameters with a 0.02 Å shift tolerance .
- Thermal Motion : Apply rigid-bond restraints to C-Br bonds to reduce noise in electron density maps .
Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. Calculate activation energy (ΔG‡) for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Hammett Analysis : Correlate substituent effects (σ values) on the phenyl ring with reaction rates. For 2,5-dimethyl groups, σ ≈ −0.15 indicates electron-donating effects, favoring Pd-mediated coupling .
Q. How should researchers address contradictions in biological activity data for brominated pyrimidines?
- Methodological Answer :
- Dose-Response Curves : Test enzyme inhibition (e.g., kinase assays) across 0.1–100 µM. For IC₅₀ discrepancies, verify purity via HPLC (>98%) and control for solvent interference (e.g., DMSO <1% v/v) .
- Toxicity Profiling : Use MTT assays on HEK293 cells to distinguish cytotoxicity (EC₅₀) from target-specific effects. Compare with positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
